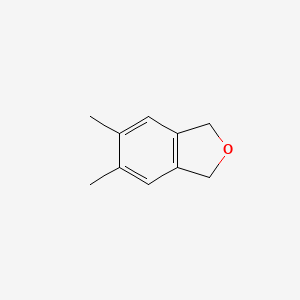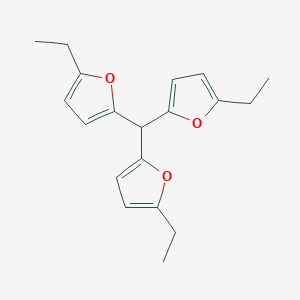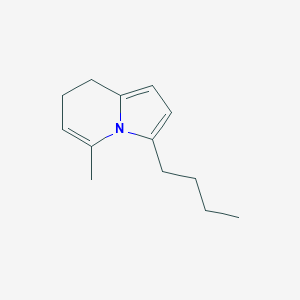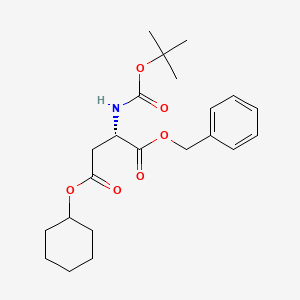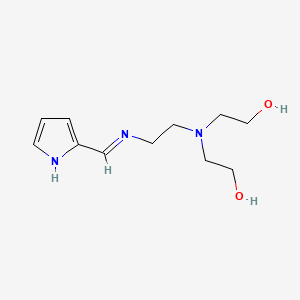
2,2'-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is a complex organic compound characterized by the presence of pyrrole and ethanolamine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol typically involves the reaction of pyrrole-2-carbaldehyde with ethanolamine derivatives. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and reacting it with an ethanolamine derivative under controlled conditions . The reaction mixture is heated and stirred for several hours, followed by cooling to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
2-((1H-Pyrrol-2-yl)methylene)hydrazineyl compounds: These compounds share the pyrrole moiety and exhibit similar chemical reactivity.
Ethanolamine derivatives: Compounds containing ethanolamine groups have comparable properties and applications.
Uniqueness
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is unique due to its specific combination of pyrrole and ethanolamine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications.
Propiedades
| 188772-95-4 | |
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-[2-(1H-pyrrol-2-ylmethylideneamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C11H19N3O2/c15-8-6-14(7-9-16)5-4-12-10-11-2-1-3-13-11/h1-3,10,13,15-16H,4-9H2 |
Clave InChI |
AZVGIRLGJBWVOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C=NCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
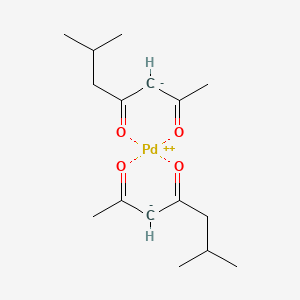
![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/no-structure.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
